6,8-Tetradecadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Tetradecadiene is an organic compound with the molecular formula C₁₄H₂₆. It is a hydrocarbon featuring two double bonds located at the 6th and 8th positions of a fourteen-carbon chain. This compound is part of the diene family, which is characterized by the presence of two carbon-carbon double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Tetradecadiene can be achieved through various methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, a suitable ylide and an appropriate aldehyde can be used to form the desired diene.
Cross-Coupling Reactions: Reactions such as the Heck or Suzuki coupling can be employed to form the carbon-carbon double bonds in this compound. These reactions typically require palladium catalysts and specific reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for cost-effectiveness and efficiency. The choice of method depends on the availability of starting materials, desired purity, and production scale.
Chemical Reactions Analysis
Types of Reactions
6,8-Tetradecadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Hydrogenation of this compound can yield the corresponding alkane, tetradecane, using catalysts such as palladium on carbon.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions, forming compounds like 6,8-dichlorotetradecane.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: Tetradecane.
Substitution: Halogenated derivatives like 6,8-dichlorotetradecane.
Scientific Research Applications
6,8-Tetradecadiene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules. It serves as a model compound for studying reaction mechanisms involving dienes.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Tetradecadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In hydrogenation, the double bonds are reduced to single bonds, converting the diene to an alkane.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simpler diene with two double bonds at the 1st and 3rd positions.
1,5-Hexadiene: A six-carbon diene with double bonds at the 1st and 5th positions.
1,7-Octadiene: An eight-carbon diene with double bonds at the 1st and 7th positions.
Uniqueness
6,8-Tetradecadiene is unique due to its longer carbon chain and the specific positioning of its double bonds. This structure imparts distinct chemical properties and reactivity compared to shorter dienes. Its longer chain length makes it more suitable for certain industrial applications, such as polymer production.
Properties
CAS No. |
61382-51-2 |
---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
tetradeca-6,8-diene |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11-14H,3-10H2,1-2H3 |
InChI Key |
MQFIWEBAWCLIQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.